molecular formula C8H16N2O2 B7809924 Ethyl (3R)-3-methylpiperazine-1-carboxylate

Ethyl (3R)-3-methylpiperazine-1-carboxylate

Cat. No.: B7809924
M. Wt: 172.22 g/mol
InChI Key: BCRCNSBMXWWOJT-SSDOTTSWSA-N
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Description

Ethyl (3R)-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This compound, in particular, has a chiral center at the 3-position, making it an interesting subject for stereochemical studies.

Properties

IUPAC Name

ethyl (3R)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRCNSBMXWWOJT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN[C@@H](C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-methylpiperazine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

3-methylpiperazine+ethyl chloroformateEthyl (3R)-3-methylpiperazine-1-carboxylate+HCl\text{3-methylpiperazine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-methylpiperazine+ethyl chloroformate→Ethyl (3R)-3-methylpiperazine-1-carboxylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxides, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Ethyl (3R)-3-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Ethyl (3R)-3-methylpiperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Ethyl (3S)-3-methylpiperazine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    N-methylpiperazine: A simpler derivative with different chemical properties.

    Piperazine-1-carboxylate: Lacks the methyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its chiral center, which can impart specific stereochemical properties and biological activities that are distinct from its analogs.

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